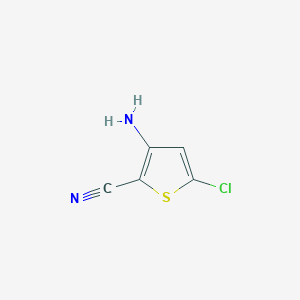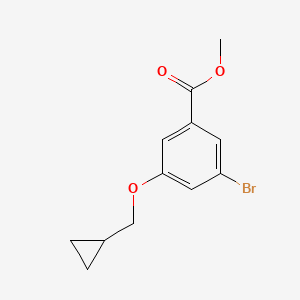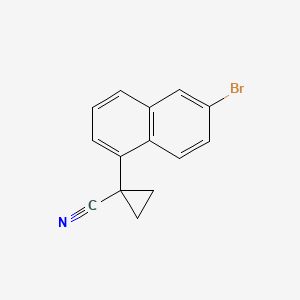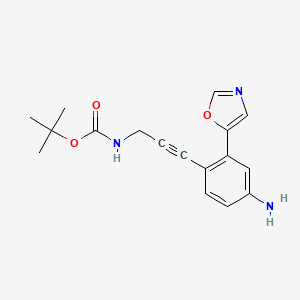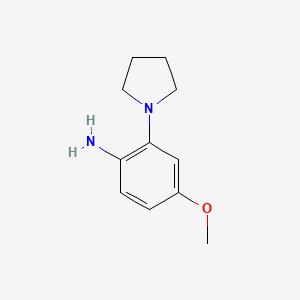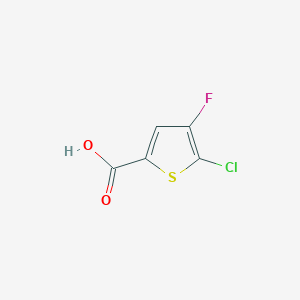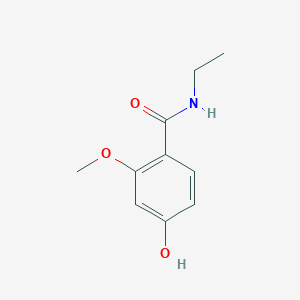![molecular formula C7H10OS B12076020 4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)
4-Thiaspiro[2.5]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is characterized by a spirocyclic structure containing a sulfur atom, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiaspiro[2.5]octan-7-one typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable thiol with a cyclohexanone derivative under acidic conditions to form the spirocyclic structure . The reaction conditions often require a strong acid, such as hydrochloric acid, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiaspiro[2.5]octan-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Thiaspiro[2.5]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Thiaspiro[2.5]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiaspiro[2.5]octan-7-one, 4,4-dioxide: A similar compound with an additional oxygen atom, resulting in different chemical properties.
Spiro[2.5]octan-7-one: Lacks the sulfur atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the sulfur atom in the spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H10OS |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
4-thiaspiro[2.5]octan-7-one |
InChI |
InChI=1S/C7H10OS/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2 |
Clé InChI |
OIWCNBLBPOSXEP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(CC2)CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



